(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride
Description
(4-Aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride is a sulfonimidoyl derivative characterized by a sulfonimidoyl group (S=NH) bonded to a methyl substituent and a 4-aminophenyl ring. Its dihydrochloride form enhances solubility for experimental use. The para-aminophenyl group contributes to electronic resonance and hydrogen-bonding capabilities, which may influence its reactivity and biological interactions .
Properties
IUPAC Name |
4-(methylsulfonimidoyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS.2ClH/c1-11(9,10)7-4-2-6(8)3-5-7;;/h2-5,9H,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWYPOAGMIALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride typically involves the reaction of aniline with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide group.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Nitrated or halogenated aniline derivatives.
Scientific Research Applications
The compound (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic effects. This article provides an overview of its applications, supported by relevant data tables and case studies.
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- IUPAC Name : 4-(methylsulfonimidoyl)aniline
- Molecular Formula : C7H10N2OS
- Melting Point : 120-122 °C
- Purity : 95%
These properties indicate its potential for various applications in medicinal chemistry and pharmacology.
Antibacterial Activity
Research has indicated that compounds similar to (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride exhibit significant antibacterial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by targeting specific biosynthesis pathways, such as menaquinone biosynthesis in Staphylococcus aureus .
Anticonvulsant Effects
The compound's structure suggests potential anticonvulsant activity. Similar derivatives have been evaluated for their effectiveness in preventing seizures in animal models. For example, the pharmacological profile of certain analogs demonstrated efficacy in standard anticonvulsant tests, indicating a promising therapeutic avenue for epilepsy treatment .
Chemical Synthesis and Material Science
In material science, (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new materials with tailored properties .
Case Study 1: Antibacterial Mechanism
A study published in PubMed evaluated the antibacterial activity of a related compound, demonstrating that it forms adducts with coenzyme A, which is crucial for bacterial growth. The minimal inhibitory concentrations (MIC) against drug-sensitive and resistant strains were found to be as low as 0.35-0.75 µg/mL, highlighting its potential as a novel antibacterial agent .
Case Study 2: Anticonvulsant Efficacy
In another investigation, the anticonvulsant properties of structurally similar compounds were assessed through various tests, including maximal electric shock (MES) and pentylenetetrazol models. The results indicated that these compounds had favorable protective indexes against neurological impairment while maintaining significant anticonvulsant efficacy .
Table 1: Comparison of Antibacterial Activity
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | 0.35 | Staphylococcus aureus |
| (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride | TBD | TBD |
Table 2: Anticonvulsant Profiles
| Compound Name | Efficacy (MES Test) | Protective Index |
|---|---|---|
| LY188544 | High | Good |
| (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride | TBD | TBD |
Mechanism of Action
The mechanism of action of (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural and molecular features of (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride with related compounds:
Notes:
- Substituent Effects : The ethyl analog exhibits higher molecular weight and hydrophobicity compared to the methyl-substituted target compound. This may reduce aqueous solubility but improve membrane permeability.
- Conversely, the benzoic acid analog adds a polar carboxylate group, favoring interactions with charged residues in proteins.
- Amino Group Positioning: Para-substitution in the target compound optimizes electronic conjugation, whereas meta-substitution (e.g., in benzothiazole derivatives from ) alters steric and electronic profiles, impacting biological activity.
Reactivity Insights :
- The 4-aminophenyl group in the target compound participates in electrophilic substitution reactions (e.g., diazotization), while the sulfonimidoyl group may act as a hydrogen-bond acceptor .
Biological Activity
(4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Name : (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride
- Molecular Formula : C₁₃H₁₄Cl₂N₂O₂S
- Molecular Weight : 320.23 g/mol
This compound features an amine group, an imine linkage, and a sulfonyl moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride exhibit significant antimicrobial properties. A study evaluating various derivatives showed that modifications in the amino and imino groups can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| (4-aminophenyl)(imino)methyl-lambda6-sulfanone | 32 µg/mL | Staphylococcus aureus |
| 64 µg/mL | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. In vitro studies demonstrated that the compound effectively inhibited the proliferation of cancer cells.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest at G2/M phase |
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several sulfanone derivatives, including (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride. The results indicated a strong correlation between structural modifications and antimicrobial activity, with specific emphasis on the role of the imine group in binding to bacterial targets.
- Anticancer Activity Assessment : In a separate study focusing on breast cancer cells, it was found that treatment with (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride led to a significant reduction in cell viability. The study highlighted the compound's ability to activate caspase pathways, leading to programmed cell death.
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. Safety profiles suggest that careful dosage regulation is necessary to minimize adverse effects during therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for (4-aminophenyl)(imino)methyl-lambda6-sulfanonedihydrochloride, and how can reaction conditions be optimized for high yield?
- Methodological Answer: Synthesis typically involves reacting a primary amine with a sulfonyl chloride derivative under controlled conditions. Key parameters include:
-
Temperature: Maintain 0–5°C during sulfonamide bond formation to prevent side reactions.
-
pH: Adjust to 7–8 using aqueous sodium bicarbonate to stabilize intermediates.
-
Purification: Use column chromatography (e.g., silica gel, ethyl acetate/hexane) to isolate the product.
Optimization requires iterative testing of stoichiometry and solvent systems (e.g., DMF vs. THF) to maximize yield (>75%) .Parameter Optimal Range Impact on Yield Reaction Temperature 0–5°C Minimizes hydrolysis Solvent Polarity Moderate (e.g., THF) Enhances solubility Reaction Time 12–24 hours Ensures completion
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy: Analyze / NMR to verify sulfonamide and aromatic proton environments.
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS m/z 320.1 [M+H]).
- Elemental Analysis: Validate C, H, N, S content (±0.3% theoretical).
- HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What are the primary biological targets and mechanisms of action for this compound?
- Methodological Answer: The sulfonamide moiety enables inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Experimental validation steps:
Enzyme Assays: Measure IC values using spectrophotometric monitoring of substrate depletion.
Microbiological Testing: Conduct minimum inhibitory concentration (MIC) assays against E. coli and S. aureus.
Molecular Docking: Predict binding affinity to DHPS active sites (e.g., using AutoDock Vina).
Reported IC: 2.5 µM for DHPS .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s environmental fate and ecological impacts?
- Methodological Answer: Follow the INCHEMBIOL framework :
-
Abiotic Stability: Test hydrolysis/photolysis rates under simulated sunlight (pH 4–9, 25°C).
-
Biotic Degradation: Use OECD 301F respirometry to measure biodegradation in activated sludge.
-
Ecotoxicology: Conduct Daphnia magna 48-hour LC assays and algal growth inhibition tests.
-
Data Integration: Model partitioning coefficients (log ) and bioaccumulation factors (BCF) .
Parameter Test Method Key Metrics Hydrolysis Half-life OECD 111 t > 30 days Photolytic Degradation EPA Guideline 1617 Quantum yield Φ
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer: Conduct meta-analysis with sensitivity checks:
Variable Standardization: Normalize data by cell line (e.g., HEK293 vs. HeLa), assay type (e.g., MTT vs. resazurin), and compound purity.
Dose-Response Reproducibility: Replicate experiments using randomized block designs with four replicates to control batch effects .
Statistical Reconciliation: Apply mixed-effects models to account for inter-study variability (e.g., R package lme4).
Q. What in silico strategies are effective for predicting the compound’s interactions with non-target proteins?
- Methodological Answer: Combine molecular dynamics (MD) and machine learning:
- Docking Screens: Use SwissDock or Glide to screen against human kinases and GPCRs.
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability.
- ADMET Prediction: Calculate toxicity profiles (e.g., hepatotoxicity via ProTox-II).
Cross-validate predictions with SPR-based binding assays (e.g., Biacore) .
Q. How can researchers evaluate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer: Systematic SAR requires:
Functional Group Variation: Synthesize analogs with substitutions at the 4-aminophenyl group (e.g., Cl, OCH).
Biological Profiling: Test analogs in enzyme inhibition and cytotoxicity assays.
QSAR Modeling: Develop 2D/3D-QSAR models (e.g., CoMFA) using IC data.
Example: A trifluoromethyl analog showed 10-fold higher potency against DHPS .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
